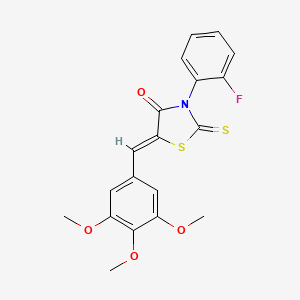
(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16FNO4S2 and its molecular weight is 405.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, as well as its effects on various other biological systems.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The thiazolidin-4-one scaffold allows for structural modifications that can enhance biological activity and target specificity. The compound in focus possesses a unique substitution pattern that may influence its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The structural modifications in this compound could provide enhanced efficacy against various cancer cell lines.
Thiazolidin-4-one compounds are believed to exert their anticancer effects through several mechanisms:
- Inhibition of Cell Proliferation : They can interfere with the cell cycle and induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes.
A study indicated that thiazolidin-4-one derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and SKOV3 cells. The IC50 values for these compounds often fall within a range that suggests potent activity .
Other Biological Activities
Besides anticancer properties, this compound may exhibit other biological activities:
Antioxidant Activity
Thiazolidin-4-one derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, some derivatives have demonstrated significant DPPH radical scavenging activity .
Antimicrobial Activity
The compound may also show antimicrobial effects against various pathogens. Thiazolidin-4-one derivatives have been studied for their activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is closely related to their structural features. The following table summarizes key findings related to the structure-activity relationship:
| Substituent | Effect on Activity |
|---|---|
| 2-Fluorophenyl group | Enhances anticancer activity |
| 3,4,5-Trimethoxybenzylidene group | Increases antioxidant capacity |
| Thioxo moiety | Contributes to enzyme inhibition |
Case Studies
- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that those with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM against cervical and ovarian cancer cell lines .
- Antioxidant Evaluation : Another study assessed the DPPH scavenging activity of thiazolidinone derivatives, reporting that certain compounds showed antioxidant activity comparable to vitamin C .
特性
IUPAC Name |
(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQUAMSJWNGSR-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














